4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid
CAS No.:
Cat. No.: VC17708020
Molecular Formula: C14H9F3O3
Molecular Weight: 282.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3O3 |
|---|---|
| Molecular Weight | 282.21 g/mol |
| IUPAC Name | 4-hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H9F3O3/c15-14(16,17)12-4-2-1-3-9(12)11-7-8(18)5-6-10(11)13(19)20/h1-7,18H,(H,19,20) |
| Standard InChI Key | RZFSIZXBVQXKEH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure features a benzoic acid core substituted with a hydroxyl group at position 4 and a 2-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl () group introduces strong electron-withdrawing effects, influencing the molecule’s reactivity and intermolecular interactions . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.21 g/mol | |
| CAS Number | 2060057-28-3 | |
| Density | Not available | |
| Melting/Boiling Points | Not available |
The absence of reported density and thermal stability data underscores the need for further experimental characterization .
Synthesis and Derivative Development
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often starting from substituted benzylamines or benzoic acid precursors. For example, a related derivative, N-(4-hydroxy-2-(trifluoromethyl)benzyl)benzamide, was synthesized from (4-methoxy-2-(trifluoromethyl)phenyl)methanamine and benzoic acid in a two-step process with a 49% yield . Key steps include:
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O-Methylation: Introduction of methoxy groups using methylating agents like .
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Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form benzamide derivatives .
Radiolabeling for Imaging Applications
Carbon-11-labeled analogs of this compound have been developed for positron emission tomography (PET) imaging of neuroinflammation. In one study, -methoxy derivatives were synthesized via -[]methylation, achieving radiochemical yields of 25–35% and molar activities of 370–740 GBq/μmol . These tracers target soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), enzymes implicated in neurodegenerative diseases .
Biological Activity and Applications
Neuroinflammation Imaging
The compound’s derivatives serve as dual sEH/PDE4 inhibitors, reducing neuroinflammatory responses in preclinical models. PET tracers like []MPPA, derived from similar scaffolds, enable non-invasive quantification of enzyme activity in vivo, offering insights into diseases like Alzheimer’s and multiple sclerosis .
Pharmacological and Toxicological Profiles
In Vivo Tolerability
In murine models, related compounds administered at 50 mg/kg exhibited no adverse effects on hepatic or renal function, as assessed by plasma biomarkers and TUNEL assays . These findings suggest a favorable safety profile for further development.
Future Research Directions
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Physicochemical Characterization: Experimental determination of melting points, solubility, and stability under physiological conditions.
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Mechanistic Studies: Elucidating the compound’s mode of action in bacterial growth inhibition and neuroinflammatory pathways.
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Clinical Translation: Developing GMP-compliant synthesis protocols for radiolabeled derivatives to enable clinical PET trials.
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